molecular formula C21H15N3O2S B2480907 3-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide CAS No. 441289-95-8

3-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Cat. No.: B2480907
CAS No.: 441289-95-8
M. Wt: 373.43
InChI Key: DSLNJNAGHHCZGD-UHFFFAOYSA-N
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Description

3-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a synthetic compound featuring a thiazole core, a scaffold renowned in medicinal chemistry for its diverse biological activities and presence in various therapeutic agents . This benzamide derivative is intended for research use only and is not for diagnostic or therapeutic applications. Compounds within this structural class have demonstrated significant research value in multiple areas. Notably, N-(thiazol-2-yl)-benzamide analogs have been identified as a first-in-class of potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . These antagonists, which can exhibit IC50 values in the low micromolar range (1–3 μM), serve as valuable pharmacological tools for probing the poorly understood physiological functions of this receptor . Furthermore, structurally related thiazol-2-yl benzamide derivatives have been extensively explored as potent glucokinase (GK) activators . GK acts as a glucose sensor and plays a key role in glucose metabolism, making it a promising target for Type 2 Diabetes Mellitus research . The thiazole moiety itself is a privileged structure in drug discovery, contributing to treatments for cancer, hypertension, and microbial infections . Researchers can leverage this compound for investigating these and other potential biochemical pathways.

Properties

IUPAC Name

3-phenoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c25-20(24-21-23-19(14-27-21)15-9-11-22-12-10-15)16-5-4-8-18(13-16)26-17-6-2-1-3-7-17/h1-14H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLNJNAGHHCZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with phenoxybenzoic acid under amide bond formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group in the benzamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzamide derivatives

    Substitution: Halogenated or nucleophile-substituted derivatives

Mechanism of Action

The mechanism of action of 3-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide can be contextualized against related benzamide-thiazole derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and biological relevance:

Structural and Physicochemical Comparisons

Compound Name Substituents (Benzamide/Thiazole) Key Features Melting Point Yield Purity Spectral Validation Reference
This compound Phenoxy (benzamide), pyridin-4-yl (thiazole) Potential bioactivity; requires further study Not reported Not reported Not reported Not reported
4-Methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide (3) Methyl (benzamide), pyridin-4-yl (thiazole) Yellow solid Not specified 83% High ¹H/¹³C NMR, HRMS
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) Methylsulfonyl (benzamide), pyridin-2-yl (thiazole) KDM4A fragment hit (enzymatic inhibition) Not reported Not reported Not reported Bio-layer interferometry
GSK1570606A 2-(4-Fluorophenyl)acetamide (thiazole), pyridin-2-yl (thiazole) Anti-mycobacterial activity (PyrG/PanK targets) Not reported Not reported Not reported Not specified
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) 3,4-Dichloro (benzamide), pyridin-3-yl (thiazole), morpholinomethyl (thiazole) White/yellow solid Not specified Not reported High ¹H/¹³C NMR, HRMS

Key Observations:

Substituent Effects: Pyridine Position: Pyridin-4-yl (target compound) vs. Benzamide Modifications: Phenoxy (target) vs. methyl (compound 3) or methylsulfonyl (7a) groups impact lipophilicity and solubility. Sulfonyl groups (e.g., 7a) may enhance metabolic stability.

Synthetic Efficiency: EDCI/HOBt-mediated coupling (compound 3: 83% yield) is a reliable method for benzamide-thiazole derivatives. The target compound likely follows a similar pathway, though yields may vary with phenoxy group reactivity.

Biological Relevance :

  • Pyridin-2-yl thiazoles (e.g., 7a, GSK1570606A) show activity against epigenetic enzymes (KDM4A) or microbial targets. Pyridin-4-yl derivatives (target, compound 3) remain underexplored but may offer unique selectivity profiles.

Biological Activity

3-phenoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure, which includes a benzamide core, a phenoxy substituent, and a thiazole ring linked to a pyridine moiety. This structural arrangement suggests significant biological activity, making it relevant for various therapeutic applications.

The molecular formula of this compound is C15H12N3O1SC_{15}H_{12}N_{3}O_{1}S, with a molecular weight of approximately 321.38 g/mol. The presence of the thiazole and pyridine rings is indicative of potential interactions with biological targets, including enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The structure-activity relationship (SAR) analyses suggest that modifications in the thiazole and pyridine moieties can enhance its inhibitory effects against these cell lines.

Cell LineIC50 Value (μM)Reference
A5491.03
HeLa1.15
MCF-72.59

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor for certain enzymes, potentially influencing pathways related to cancer progression. Molecular docking studies have identified specific binding sites on target proteins, such as rho-associated protein kinase 1 (ROCK-1), suggesting a mechanism for its anticancer activity.

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation.
  • Receptor Binding : The compound binds to specific receptors, modulating their activity and affecting cellular signaling pathways.
  • Apoptosis Induction : Studies have shown that it can induce apoptosis in cancer cells, contributing to its anticancer effects.

Case Studies

In a recent study focused on the synthesis and evaluation of derivatives related to this compound, researchers found that certain modifications led to enhanced anticancer activity compared to the parent compound. For example, the introduction of additional functional groups on the thiazole ring significantly increased potency against resistant cancer cell lines.

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